

Application Notes & Protocols: Synthesis of Bioactive Molecules Using Methyl 5-bromo-2-hydroxynicotinate

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Compound of Interest

Compound Name: *Methyl 5-bromo-2-hydroxynicotinate*

Cat. No.: B038631

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Executive Summary

Methyl 5-bromo-2-hydroxynicotinate is a highly versatile heterocyclic building block pivotal in modern medicinal chemistry and drug discovery. Its strategic arrangement of functional groups—a pyridine core common in pharmaceuticals, a reactive bromine atom at the C-5 position, a nucleophilic 2-hydroxy group (existing in tautomeric equilibrium with its pyridone form), and a modifiable methyl ester—offers a trifecta of synthetic handles for constructing diverse molecular architectures. This guide provides an in-depth exploration of its reactivity, detailed protocols for key transformations, and strategic insights into its application for synthesizing novel bioactive molecules. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental design.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful synthetic campaign.

Table 1: Properties of **Methyl 5-bromo-2-hydroxynicotinate**

Property	Value	Reference
CAS Number	120034-05-1	[1] [2]
Molecular Formula	C ₇ H ₆ BrNO ₃	[1]
Molecular Weight	232.03 g/mol	[3]
Appearance	Off-white to light brown crystalline powder	N/A
Melting Point	181-183 °C	[1]
Boiling Point	346.4 °C at 760 mmHg (Predicted)	[1]
Storage	Keep Cold, Store in a dry, well-ventilated place	[1] [4]

Safety and Handling Protocol

Methyl 5-bromo-2-hydroxynicotinate is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.

- Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye and skin irritation and may cause respiratory irritation.[\[5\]](#)
- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[\[5\]](#) All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.
- Handling: Avoid generating dust. Use only in a well-ventilated area.[\[4\]](#) Wash hands thoroughly after handling and before eating, drinking, or smoking.[\[6\]](#)
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[\[4\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Core Reactivity and Synthetic Strategy

The synthetic utility of **Methyl 5-bromo-2-hydroxynicotinate** stems from its distinct reactive sites, which can be addressed selectively. The bromine atom is the primary electrophilic center for palladium-catalyzed cross-coupling reactions. The 2-hydroxy/pyridone tautomerism influences the ring's electronics and provides a site for O-alkylation, while the ester can be hydrolyzed or converted to an amide.

Diagram 1: Key reactive sites on **Methyl 5-bromo-2-hydroxynicotinate**.

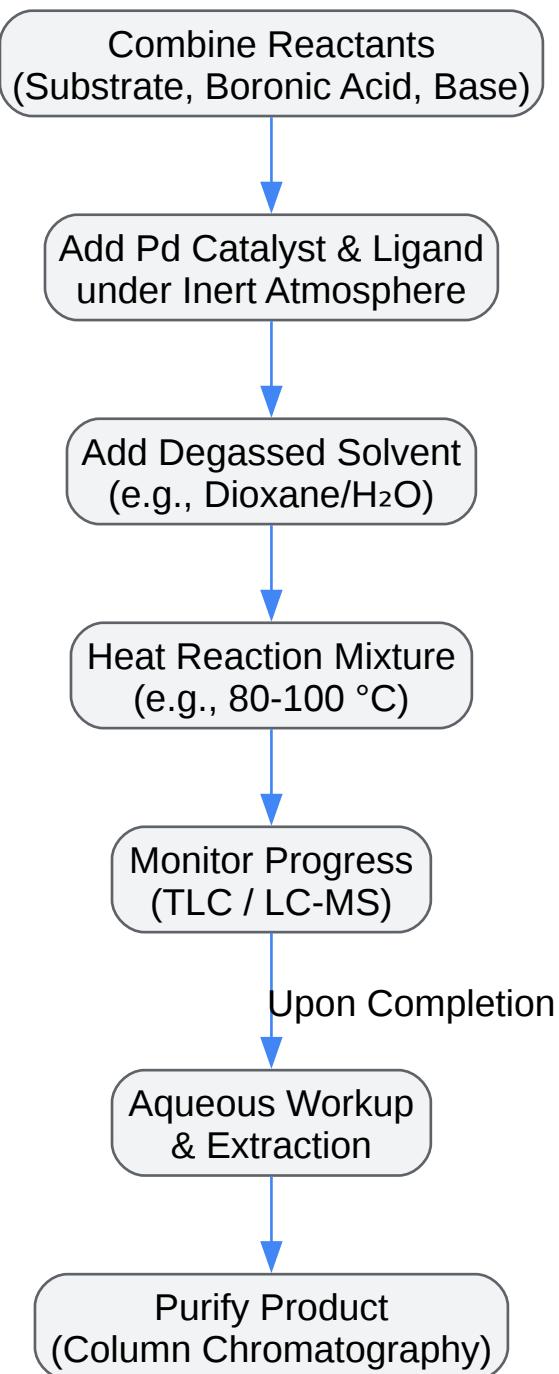
Key Synthetic Transformations: Detailed Protocols

The following protocols are foundational for elaborating the core scaffold. They are based on established methodologies for similar substrates and should be optimized for specific reaction partners.[8][9]

Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is the cornerstone for creating C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl or heteroaryl moieties.

- Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[8]



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Diagram 2: General workflow for a Suzuki-Miyaura coupling reaction.

- Materials:

Reagent	M.W.	Stoichiometry	Example Amount
Methyl 5-bromo-2-hydroxynicotinate	232.03	1.0 equiv	232 mg (1.0 mmol)
Arylboronic Acid	Variable	1.2-1.5 equiv	1.2-1.5 mmol
Pd(PPh ₃) ₄	1155.56	3-5 mol%	35-58 mg
K ₂ CO ₃ or Cs ₂ CO ₃	138.21	2-3 equiv	276-415 mg
Solvent (Dioxane/H ₂ O, 4:1)	-	-	5 mL

- Step-by-Step Protocol:
 - To a flame-dried Schlenk flask, add **Methyl 5-bromo-2-hydroxynicotinate** (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[\[10\]](#)
 - Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
 - Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[\[11\]](#)
 - Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL H₂O) via syringe.
 - Heat the reaction mixture to 90 °C with vigorous stirring.
 - Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion (typically 4-12 hours), cool the mixture to room temperature.
 - Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.

- Rationale & Troubleshooting:

- Catalyst Choice: $\text{Pd}(\text{PPh}_3)_4$ is a reliable choice for many standard couplings. For more challenging or sterically hindered substrates, consider using a more active catalyst system, such as $\text{Pd}_2(\text{dba})_3$ with a specialized ligand like SPhos or XPhos.^[8]
- Base Selection: Carbonates are standard; cesium carbonate (Cs_2CO_3) is more soluble and often provides better results for less reactive substrates.
- Troubleshooting: Low yield may be due to catalyst deactivation (ensure degassing is thorough) or poor solubility. If starting material remains, consider increasing the temperature or switching to a higher-boiling solvent like DMF. Formation of a homocoupled boronic acid byproduct suggests the presence of oxygen.

Protocol: Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, a critical step in synthesizing many bioactive amines.

- Principle: A palladium catalyst, in conjunction with a specialized phosphine ligand and a strong, non-nucleophilic base, facilitates the coupling of an aryl halide with a primary or secondary amine.
- Materials:

Reagent	Stoichiometry
Methyl 5-bromo-2-hydroxynicotinate	1.0 equiv
Amine (e.g., Morpholine)	1.2 equiv
$\text{Pd}_2(\text{dba})_3$	2 mol%
XPhos or BINAP	4-5 mol%
Sodium tert-butoxide (NaOtBu)	1.4 equiv
Anhydrous Toluene	-

- Step-by-Step Protocol:
 - In a glovebox or under a strict inert atmosphere, add **Methyl 5-bromo-2-hydroxynicotinate** (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 equiv) to a dry sealed tube.[9]
 - Add anhydrous toluene, followed by the amine (1.2 equiv).
 - Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.
 - Monitor the reaction by TLC or LC-MS.
 - After completion (typically 6-24 hours), cool the reaction to room temperature.
 - Carefully quench the reaction by adding saturated aqueous NH₄Cl.
 - Dilute with ethyl acetate and wash with water and brine.
 - Dry the organic layer, concentrate, and purify by column chromatography.
- Rationale & Troubleshooting:
 - Ligand is Key: The choice of phosphine ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often required to promote the reductive elimination step.
 - Base Sensitivity: The reaction requires a strong, non-nucleophilic base. NaOtBu is common, but LHMDS or K₃PO₄ can also be effective. The base is sensitive to moisture, so anhydrous conditions are paramount.
 - Troubleshooting: Failure of the reaction is often due to oxygen or moisture poisoning the catalyst or reacting with the base. Ensure all reagents and solvents are scrupulously dry. If hydrodebromination (replacement of Br with H) is observed, it may indicate a problem with the catalytic cycle; screening different ligands is the best approach.

Multi-Step Synthesis: A Conceptual Pathway

To illustrate the power of this building block, consider a hypothetical pathway to a kinase inhibitor-like scaffold. This involves sequential application of the core reactions.



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Diagram 3: Conceptual multi-step synthesis of a bioactive scaffold.

This pathway demonstrates how C-C, C-O, and C-N bonds can be systematically formed around the pyridine core, starting from a single, versatile reagent. The initial Suzuki coupling installs a key recognition element for a hypothetical protein target. Subsequent hydrolysis of the ester unmasks a carboxylic acid, which is then coupled with an amine to introduce another point of diversity and potential hydrogen bonding interactions, common features in kinase inhibitors.

Conclusion

Methyl 5-bromo-2-hydroxynicotinate is a powerful and economically viable starting material for the synthesis of complex, biologically relevant molecules. Its well-defined reactive sites allow for selective and high-yielding transformations through robust and scalable protocols like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By mastering these core reactions, researchers can rapidly access a vast chemical space, accelerating the discovery and development of next-generation therapeutics.

References

- Al-Hussain, S. A., et al. "Synthesis of Biologically Active Molecules through Multicomponent Reactions." *Molecules*, 2022. [\[Link\]](#)
- Mátravölgyi, B. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." *Molecules*, 2022. [\[Link\]](#)
- Chan, E., et al. "The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits." *RSC Medicinal Chemistry*, 2022. [\[Link\]](#)
- MDPI, "Special Issue : Synthesis of Bioactive Compounds." *Molecules*. [\[Link\]](#)

- Mustafa, G., et al. "Methyl 5-bromo-2-hydroxybenzoate." *Acta Crystallographica Section E*, 2012. [Link]
- ResearchGate, "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine". [Link]
- MDPI, "Bioactive Molecules: Isolation, Synthesis, Analysis, and Application in Medicinal Chemistry." *Molecules*. [Link]

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